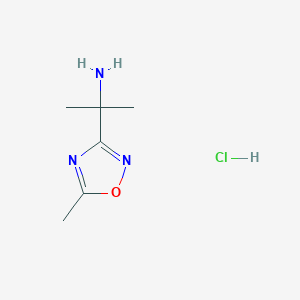
1-Ethyl-4-hydrazinylpiperidine trihydrochloride
Descripción general
Descripción
“1-Ethyl-4-hydrazinylpiperidine trihydrochloride” is an organic compound with the molecular formula C7H20Cl3N3 and a molecular weight of 252.61 . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H17N3.3ClH/c1-2-10-5-3-7 (9-8)4-6-10;;;/h7,9H,2-6,8H2,1H3;3*1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
As mentioned earlier, “1-Ethyl-4-hydrazinylpiperidine trihydrochloride” is a powder that is typically stored at room temperature . Its exact physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Molecular Applications
Synthesis of Novel Pyridine Derivatives
A study by Flefel et al. (2018) focused on synthesizing novel pyridine and fused pyridine derivatives, which involved the use of hydrazinylpiperidine as a starting compound. These compounds showed moderate to good binding energies towards GlcN-6-P synthase, indicating potential biological applications (Flefel et al., 2018).
Crystal Structure and Non-Covalent Interactions
Restrepo et al. (2019) investigated ethyl 4-hydrazinobenzoate hydrochloride, a compound related to hydrazinylpiperidine. They characterized its crystal structure and non-covalent interactions, which are crucial for understanding its chemical behavior (Restrepo et al., 2019).
Development of Anticancer Agents
Research by Gad et al. (2020) explored the synthesis of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structure related to hydrazinylpiperidine. They found that some of these compounds exhibited significant anticancer potential (Gad et al., 2020).
Biochemical Studies and Antimicrobial Activity
Synthesis and Antimicrobial Activity of Derivatives
A study by Mostafa et al. (2008) involved the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which showed considerable antibacterial and antifungal activities. This study illustrates the potential of hydrazinylpiperidine derivatives in developing new antimicrobial agents (Mostafa et al., 2008).
Antimicrobial and Antifungal Activity of Pyrazoline Derivatives
Hassan et al. (2013) synthesized 2-pyrazolines and pyrazole derivatives, starting from compounds structurally related to hydrazinylpiperidine. These compounds showed notable antimicrobial activity against various bacterial strains (Hassan et al., 2013).
Applications in Organic Synthesis
- Hydrohydrazination Reactions: Banerjee et al. (2008) developed a titanium catalyst for hydrohydrazination reactions using monosubstituted hydrazines. This research demonstrates the utility of hydrazinylpiperidine derivatives in catalytic processes, leading to the synthesis of various heterocycles (Banerjee et al., 2008).
Propiedades
IUPAC Name |
(1-ethylpiperidin-4-yl)hydrazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.3ClH/c1-2-10-5-3-7(9-8)4-6-10;;;/h7,9H,2-6,8H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWAPXYVMFNLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-hydrazinylpiperidine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)

![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)

![3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520733.png)



![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)


